REACTION_SMILES
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[C:13]([BH3-:14])#[N:15].[CH3:19][C:20](=[O:21])[OH:22].[CH3:1][O:2][N:3]=[C:4]([CH3:5])[c:6]1[cH:7][cH:8][c:9]([I:12])[cH:10][cH:11]1.[Na+:16].[Na+:18].[OH-:17]>>[CH3:1][O:2][NH:3][CH:4]([CH3:5])[c:6]1[cH:7][cH:8][c:9]([I:12])[cH:10][cH:11]1
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Name
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[BH3-]C#N
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[BH3-]C#N
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
CC(=O)O
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Name
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CON=C(C)c1ccc(I)cc1
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Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
|
CON=C(C)c1ccc(I)cc1
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
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Name
|
|
Type
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product
|
Smiles
|
CONC(C)c1ccc(I)cc1
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |